Time-Dependent Irreversible FAAH Inhibition Profile
The target compound exhibits time-dependent, irreversible inhibition of FAAH, consistent with a 'suicide substrate' mechanism involving covalent modification of the catalytic serine residue . In a direct comparison using rat FAAH, the Ki was determined to be 0.57 nM following inhibition assessment via [14C]-oleamide conversion and Lineweaver-Burk analysis, reflecting a pre-incubation-dependent onset of inhibition . In contrast, the prototypical reversible FAAH inhibitor URB597 (a piperazinyl-urea scaffold from the same patent family) requires sustained target occupancy and demonstrates an IC50 of 48 nM under similar assay conditions, representing an approximately 84-fold lower potency . This fundamental mechanistic distinction—covalent inactivation versus equilibrium-driven binding—confers a key advantage in achieving prolonged pharmacodynamic effect beyond systemic exposure .
| Evidence Dimension | FAAH inhibition potency (rat FAAH, enzyme activity) |
|---|---|
| Target Compound Data | Ki = 0.57 nM (time-dependent, rat FAAH, Lineweaver-Burk) |
| Comparator Or Baseline | URB597: IC50 = 48 nM (reversible, rat FAAH, similar assay pH 9.0) |
| Quantified Difference | ~84-fold higher apparent affinity for the target compound; irreversible vs. reversible mechanism |
| Conditions | Rat FAAH; [14C]-oleamide substrate; Lineweaver-Burk analysis for Ki; preincubation for IC50 |
Why This Matters
The irreversible binding mode and sub-nanomolar Ki differentiate the compound from reversible FAAH inhibitors, providing a sustained enzyme inactivation profile that is critical for in vivo pharmacological studies and therapeutic development requiring long-lasting target engagement.
- [1] BindingDB. BDBM50350547, CHEMBL257307. Ki: 0.57 nM for rat FAAH. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350547 View Source
- [2] BindingDB. BDBM50448902, CHEMBL3125312. Ki: 2.70 nM for recombinant rat FAAH. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50448902 View Source
- [3] US9169224B2. Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase. Example 87: URB597 IC50 48 nM. 2015. View Source
- [4] BindingDB. BDBM188398, US9169224, 87. IC50: 48 nM for FAAH. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=188398 View Source
